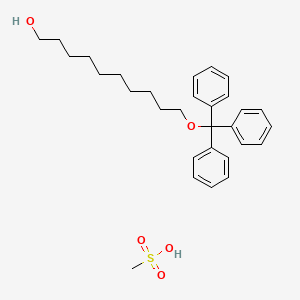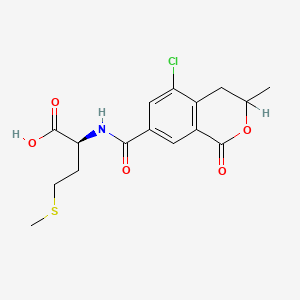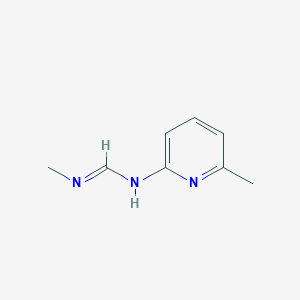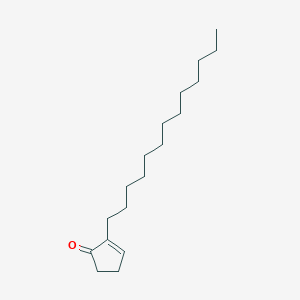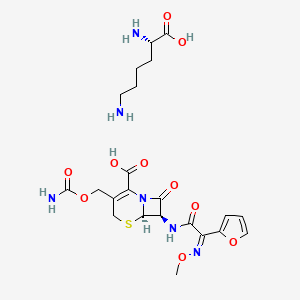
2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol is a compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amino alcohols with aldehydes or ketones in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .
Scientific Research Applications
2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of catalysts and polymerization processes
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol
- 2-(4,5-Dihydro-1,3-oxazol-2-ylmethyl)phenol
- 2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenol
Uniqueness
2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diol functionality allows for additional hydrogen bonding interactions, enhancing its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
63551-42-8 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C7H13NO3/c1-7(4-9,5-10)6-8-2-3-11-6/h9-10H,2-5H2,1H3 |
InChI Key |
YNFUKTJSEQPIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)C1=NCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


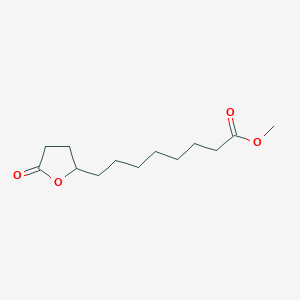

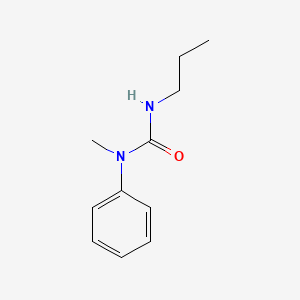
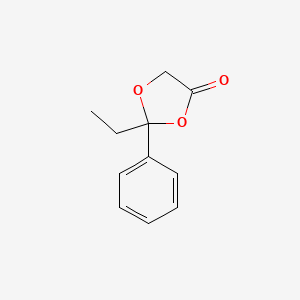

![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
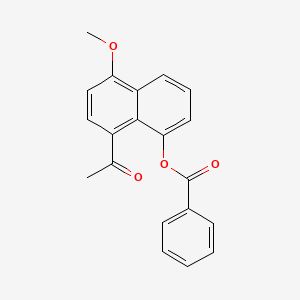
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
